3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide

Structural isomerism C-linked sulfonamide Regiochemical purity

Researchers requiring a structurally defined C-linked triazole sulfonamide reference standard often face supply inconsistency. This compound, with its unique C-linkage at the triazole 5-position, delivers precise regiochemical identity for BET bromodomain (BRD2/3/4) probe development. - C-linked connectivity (vs. N-linked isomer CAS 1219581-23-3) ensures defined hydrogen-bonding geometry and hydrolytic stability - Computed logD -1.51, PSA 187.87 Ų → >1 mg/mL predicted solubility, minimizing DMSO use in biochemical assays - Validated 3,5-dimethylisoxazole KAc-mimetic scaffold for BRD4 recognition; suitable as peripherally restricted negative control (CNS MPO <4) Ship time: ~1 week.

Molecular Formula C7H9N5O3S
Molecular Weight 243.25 g/mol
Cat. No. B12191577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide
Molecular FormulaC7H9N5O3S
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2=NC=NN2
InChIInChI=1S/C7H9N5O3S/c1-4-6(5(2)15-11-4)16(13,14)12-7-8-3-9-10-7/h3H,1-2H3,(H2,8,9,10,12)
InChIKeyTXFFIJYOMHLMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide: Structural & Physicochemical Baseline


3,5-Dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide (C₇H₉N₅O₃S, MW 243.24 g/mol) is a dual-heterocycle sulfonamide hybrid combining a 3,5-dimethylisoxazole core with a 1,2,4-triazole moiety via a C-linked sulfonamide bridge . The compound belongs to a broader class of sulfonamide–triazole conjugates investigated for anticancer, antifungal, and carbonic anhydrase inhibitory activities, where the 3,5-dimethylisoxazole fragment has been validated as a privileged acetyl-lysine mimetic for bromodomain (BET) recognition [1]. Its defining structural feature—a carbon-attached (C-linked) triazole sulfonamide rather than the more common nitrogen-attached (N-linked) variant—creates a distinct connectivity pattern that distinguishes it from the majority of commercially available triazole sulfonamides .

3,5-Dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide: Generic Substitution Risks


Simple substitution of this compound with structurally related triazole sulfonamides introduces uncertainty in three critical procurement dimensions. First, the C-linkage at the triazole 5-position vs. N-linkage at the 4-position (CAS 1219581-23-3) alters the compound's electronic distribution, hydrogen-bonding geometry, and hydrolytic stability profile . Second, computed logD differences of ≥0.5 log units between closely related regioisomers can translate to measurable differences in membrane permeability and protein binding in biological assays . Third, the 3,5-dimethylisoxazole scaffold is an established BET bromodomain recognition element whose orientation and binding affinity are sensitive to the vector of the attached sulfonamide substituent [1]. These structural and physicochemical divergences mean that procurement decisions based solely on molecular formula identity risk selecting a compound with unanticipated biological behavior.

3,5-Dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide: Evidence Against Closest Analogs


C-Linked vs. N-Linked Connectivity: Structural Identity Verification

The target compound features a carbon-attached (C-linked) 1,2,4-triazole at the 5-position, whereas the closest cataloged structural analog bearing the identical molecular formula (CAS 1219581-23-3) is the N-linked isomer substituted at the triazole 4-position nitrogen . This regioisomeric difference is confirmed by the distinct InChI Keys: TXFFIJYOMHLMBJ (target, C-linked) vs. the N-linked isomer's identifier. The C-linkage eliminates the exocyclic N–S bond present in the N-linked analog, a bond type known to be susceptible to hydrolytic cleavage under acidic conditions [1]. Quantitative structural validation by ¹H-NMR and ¹³C-NMR provides unambiguous differentiation: the C-linked compound shows a characteristic triazole C5-H signal absent in the N-linked variant [2].

Structural isomerism C-linked sulfonamide Regiochemical purity

Lipophilicity & Ionization State: C- vs. N-Linked

The target compound exhibits computed logP = -0.59 and logD = -1.51 (at pH 7.4) as reported by ChemDiv . By comparison, the N-linked regioisomer (CAS 1219581-23-3) is predicted to have a different ionization and lipophilicity profile due to the altered electronic environment at the sulfonamide nitrogen. The target compound's polar surface area (PSA) of 187.87 Ų and hydrogen bond donor count of 2 are consistent with moderate aqueous solubility (logSw = -0.72) and limited passive membrane permeability. For context, the extended analog 3,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide (MW 319.34) has a significantly larger hydrophobic surface due to the phenylene spacer, resulting in different solubility and protein-binding behavior .

Lipophilicity logD Distribution coefficient Permeability prediction

BET Bromodomain Recognition: 3,5-Dimethylisoxazole Scaffold

The 3,5-dimethylisoxazole substructure is a well-characterized acetyl-lysine (KAc) mimetic that occupies the KAc binding pocket of BET bromodomains (BRD2, BRD3, BRD4, BRDT) with micromolar affinity [1]. First-generation 3,5-dimethylisoxazole fragments demonstrated biochemical IC₅₀ values of ~5–50 μM against BRD4(1) in AlphaScreen assays, with structure-guided optimization yielding nanomolar inhibitors [1]. The target compound retains this pharmacophoric isoxazole core while introducing a C-linked triazole sulfonamide extension at the 4-position—the vector known to project toward the ZA channel or solvent-exposed region in co-crystal structures of isoxazole-based BET inhibitors [2]. This vector compatibility distinguishes it from 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1), which lacks the triazole extension entirely and therefore cannot explore additional binding contacts .

BET bromodomain Epigenetic inhibitor Acetyl-lysine mimetic

Procurement Identity & Quality Metrics

The target compound is cataloged by ChemDiv as screening compound IB05-5577 with defined lot-specific availability (47 mg stock at time of listing) . Critical quality metrics include: stereochemical designation as ACHIRAL (no stereoisomer contamination risk), 8 hydrogen bond acceptors, 2 hydrogen bond donors, and a defined SMILES string (Cc1c(c(C)on1)S(Nc1ncn[nH]1)(=O)=O) that uniquely specifies the C-linked connectivity . This level of identity specification reduces the risk of receiving the N-linked isomer (CAS 1219581-23-3), which shares the identical molecular formula and molecular weight but has a different SMILES and InChI Key . No CAS registry number is assigned to the target compound, underscoring the importance of SMILES/InChI-based identity verification at the point of procurement .

Compound quality control Purity specification Procurement reproducibility

3,5-Dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide: Application Scenarios


BET Bromodomain Fragment-Based Screening & SAR Expansion

The 3,5-dimethylisoxazole core is a validated KAc-mimetic fragment for BET bromodomain binding (BRD4 IC₅₀ range 5–50 μM for parent fragment) [1]. The target compound extends this scaffold with a C-linked triazole sulfonamide at the 4-position—a vector compatible with ZA channel-directed SAR expansion [2]. This compound is suitable as a starting point for structure-guided optimization campaigns targeting BRD2, BRD3, or BRD4, where the C-linked topology offers a distinct conformational preference compared to N-linked analogs.

Regioisomer-Specific SAR in Anticancer & Antifungal Screening

The C-linked triazole connectivity (1H-1,2,4-triazol-5-yl) represents a deliberate regiochemical choice that may confer differential metabolic stability or target engagement compared to the N-linked isomer (CAS 1219581-23-3) . Researchers executing cell-based anticancer or antifungal screens should use this compound as the C-linked reference standard, with the N-linked isomer as a matched-pair comparator, to deconvolute the contribution of sulfonamide connectivity to phenotype [3].

Aqueous-Soluble Probe for Biochemical Assays

With computed logP = -0.59, logD = -1.51, and logSw = -0.72 , this compound is predicted to have excellent aqueous solubility (estimated >1 mg/mL), reducing the need for DMSO co-solvents in biochemical assay formats. Its high PSA (187.87 Ų) and negative logD make it suitable for assays where nonspecific membrane binding must be minimized, such as fluorescence polarization or surface plasmon resonance (SPR) screening.

Negative Control for CNS Penetration Studies

The low computed logD (-1.51) and high PSA (187.87 Ų) place this compound well outside the typical CNS drug-like space (CNS multiparameter optimization score <4) . It can serve as a peripherally restricted negative control in programs exploring CNS-penetrant triazole sulfonamides, enabling researchers to distinguish central vs. peripheral target engagement in in vivo pharmacology studies.

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